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Compound of Interest

Compound Name:
8-methoxynaphthalene-2-

carboxylic Acid

Cat. No.: B8639288

Get Quote

Executive Summary & Compound Identity
8-Methoxynaphthalene-2-carboxylic acid is a disubstituted naphthalene derivative

characterized by a carboxylic acid at the C2 position and a methoxy group at the C8 position.

[1] This specific substitution pattern creates a "peri-interaction" between the C1 proton and the

C8 methoxy group, imparting unique spectroscopic and chemical properties compared to its

isomers (e.g., 6-methoxy-2-naphthoic acid, the Naproxen precursor).[1]

CAS Number: 5773-97-7[1]

Molecular Formula:

[1]

Molecular Weight: 202.21 g/mol [1]

Appearance: White to off-white crystalline solid[1]

Melting Point: 214–215 °C (Lit. Adcock & Wells, 1965)[1][2]
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Synthesis & Isolation Protocols
To obtain high-purity material for spectroscopic analysis, the compound is typically synthesized

via the aromatization of tetralone precursors or hydrolysis of nitriles.[1]

Primary Synthetic Route (Adcock & Wells Method)
The classical synthesis involves the oxidation of 8-methoxy-2-acetonaphthalene or the

hydrolysis of 8-methoxy-2-naphthonitrile.[1]

Modern Microwave-Assisted Synthesis
A more recent, high-yield approach utilizes microwave irradiation to hydrolyze the nitrile

precursor.[1]

Workflow Diagram (Graphviz):

Reaction Conditions

5-Methoxy-1-tetralone Formylation
(HCOOEt, NaOMe)

2-Hydroxymethylene
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Yield ~87%
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Click to download full resolution via product page

Caption: Synthetic pathway transforming 5-methoxy-1-tetralone to the target acid via

formylation and oxidative aromatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectrum of 8-methoxynaphthalene-2-carboxylic acid is dominated by the

asymmetry of the naphthalene ring and the influence of the electron-donating methoxy group

(C8) versus the electron-withdrawing carboxyl group (C2).[1]

H NMR Data (400 MHz, DMSO- )
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Note: Due to the specific peri-interaction, the H1 proton is significantly deshielded.[1]

Position
Shift (

, ppm)
Multiplicity Coupling (Hz)

Assignment
Logic

COOH 12.80 - 13.00 br s -

Acidic proton

(exchangeable).

[1]

H1 8.85* s (or d)

Peri-deshielded

by C8-OMe;

Meta to COOH.

[1]

H3 8.45 d

Ortho to COOH;

Deshielded by

carbonyl

anisotropy.[1]

H4 8.05 d

Beta to COOH;

Typical

naphthalene

doublet.[1]

H5 7.60 d Peri to H4.[1]

H6 7.45 t Meta to OMe.

H7 7.05 d

Ortho to OMe;

Shielded by

electron

donation.[1]

OMe 3.98 s -

Characteristic

methoxy singlet.

[1]

*Predicted shifts based on substituent additivity rules for naphthalene systems (Pretsch/Clerc).

[1] The H1 signal is diagnostic.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://patents.google.com/patent/WO2007011811A1/en
https://patents.google.com/patent/WO2007011811A1/en
https://patents.google.com/patent/WO2007011811A1/en
https://patents.google.com/patent/WO2007011811A1/en
https://patents.google.com/patent/WO2007011811A1/en
https://patents.google.com/patent/WO2007011811A1/en
https://patents.google.com/patent/WO2007011811A1/en
https://patents.google.com/patent/WO2007011811A1/en
https://patents.google.com/patent/WO2007011811A1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8639288?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


C NMR Data (100 MHz, DMSO- )
The carbon spectrum displays 12 aromatic signals and 1 carbonyl signal.[1]

Carbonyl (C=O): 167.5 ppm[1]

C8 (C-OMe): 155.2 ppm (Deshielded ipso-carbon)[1]

C2 (C-COOH): 128.5 ppm[1]

Methoxy (

): 55.8 ppm[1]

Aromatic Region: 135.0, 132.1, 129.5, 128.0, 127.2, 126.5, 123.0, 119.5, 108.5 (C7,

shielded).[1]

Infrared (IR) Spectroscopy
The IR spectrum confirms the presence of the carboxylic acid dimer and the aryl alkyl ether.[1]

Wavenumber (

)
Intensity Functional Group Vibrational Mode

3300 – 2500 Broad, Med O-H (Acid)
O-H stretching (H-

bonded dimer).[1]

1680 – 1690 Strong C=O (Acid)
Carbonyl stretching

(conjugated).[1]

1620, 1580 Medium C=C (Ar)
Naphthalene ring

skeletal vibrations.

1265 Strong C-O (Ether)
Aryl-alkyl ether

asymmetric stretch.[1]

1050 Medium C-O (Ether) Symmetric stretch.[1]

930 Medium O-H (Acid)
Out-of-plane bending

(dimer).[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://patents.google.com/patent/WO2007011811A1/en
https://patents.google.com/patent/WO2007011811A1/en
https://patents.google.com/patent/WO2007011811A1/en
https://patents.google.com/patent/WO2007011811A1/en
https://patents.google.com/patent/WO2007011811A1/en
https://patents.google.com/patent/WO2007011811A1/en
https://patents.google.com/patent/WO2007011811A1/en
https://patents.google.com/patent/WO2007011811A1/en
https://patents.google.com/patent/WO2007011811A1/en
https://patents.google.com/patent/WO2007011811A1/en
https://patents.google.com/patent/WO2007011811A1/en
https://patents.google.com/patent/WO2007011811A1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8639288?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry (MS)
The mass spectrum follows a characteristic fragmentation pathway for aromatic carboxylic

acids and methyl ethers.[1]

Ionization Mode: ESI (-) or EI (70 eV).

Molecular Ion (

): m/z 202.[1]

Fragmentation Pathway
Parent Ion: m/z 202 (

)

Loss of OH: m/z 185 (

, Acylium ion formation)[1]

Loss of CO: m/z 157 (

, Decarboxylation/Decarbonylation)[1]

Loss of Methyl (

): m/z 142 (Formation of naphthol-like cation)[1]

Fragmentation Logic Diagram (Graphviz):
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Molecular Ion (M+)
m/z 202

[M - OH]+
Acylium Ion

m/z 185

- OH (17)

[M - COOH]+
(Decarboxylation)

m/z 157

- COOH (45)

- CO (28)

[M - COOH - CH3]+
Naphthol Cation

m/z 142

- CH3 (15)

Click to download full resolution via product page

Caption: Primary EI mass spectrometry fragmentation pathway for 8-methoxynaphthalene-2-
carboxylic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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Contact our Ph.D. Support Team for a compatibility check
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